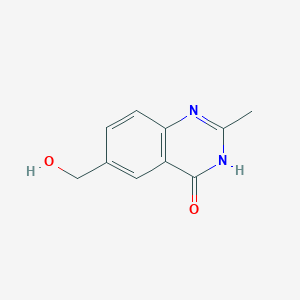

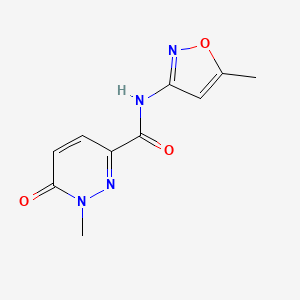

6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Hydroxymethyl)-2-methylquinazolin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Applications De Recherche Scientifique

Anticancer Applications

6-(Bromomethyl)-2-methylquinazolin-4(3H)-one, a closely related compound, has shown significance in the treatment of colon and rectal cancers. A synthetic route was designed based on literature to optimize the production method for this compound, which serves as an important intermediate in cancer treatments (He Zheng-you, 2010).

Tumor-Vascular Disrupting Agents

Compounds related to 6-(hydroxymethyl)-2-methylquinazolin-4(1H)-one, like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have shown potential as novel tubulin-binding tumor-vascular disrupting agents. These agents target established blood vessels in tumors, displaying high antiproliferative activity and inducing apoptosis in cancer cells (Mu-Tian Cui et al., 2017).

Apoptosis Induction and Blood Brain Barrier Penetration

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, another related compound, has demonstrated potent apoptosis induction and effective blood-brain barrier penetration, making it a potential candidate for anticancer treatments (N. Sirisoma et al., 2009).

Antimicrobial Applications

6,8-Dibromo-2-methylquinazolin-4-one, a derivative, has shown effectiveness in antimicrobial applications. New isoxazole derivatives incorporating this moiety have been synthesized and displayed notable antibacterial and antifungal activity (Komal R Savaliya, 2022).

Anti-inflammatory and Antimicrobial Properties

Certain 2-methylquinazolin-4(3H)-one derivatives have been synthesized and screened for their anti-inflammatory and antimicrobial activities. These compounds showed promising results in inhibiting TNF-α and IL-6, along with antimicrobial activity against pathogenic bacteria and fungi (Ashish P. Keche & V. M. Kamble, 2014).

Tubulin-Polymerization Inhibition

4-(N-Cycloamino)phenylquinazolines derived from 6-methoxy-1,2,3,4-tetrahydroquinoline have been evaluated as tubulin-polymerization inhibitors. These compounds exhibited significant cytotoxic activity and disrupted microtubule formation, indicating potential in cancer therapy (Xiao-Feng Wang et al., 2014).

Biological Activity of Schiff Bases

The Schiff bases derived from 2-methyl-3-aminoquinazolin-4(3H)-ones have shown significant analgesic, anti-inflammatory, and antihelmintic activities. These compounds have been studied for their potential therapeutic applications in these areas (S. Sahu et al., 2008).

Mécanisme D'action

Target of Action

Similar compounds have been found to target 5-lipoxygenase . This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in various physiological and pathological processes, including inflammation and allergic reactions .

Mode of Action

It can be inferred from related compounds that it may inhibit its target enzyme, potentially disrupting the associated biochemical pathways

Biochemical Pathways

If it indeed targets 5-lipoxygenase as suggested, it could impact the leukotriene biosynthesis pathway . This would subsequently affect various physiological and pathological processes, including inflammation and allergic reactions.

Result of Action

If it inhibits 5-lipoxygenase, it could potentially reduce the production of leukotrienes, thereby modulating inflammation and allergic responses . .

Propriétés

IUPAC Name |

6-(hydroxymethyl)-2-methyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-11-9-3-2-7(5-13)4-8(9)10(14)12-6/h2-4,13H,5H2,1H3,(H,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRWOZRMUDBBTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)CO)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2373343.png)

![3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2373347.png)

![(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B2373348.png)

![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2373354.png)

![5-[(Phenylsulfonyl)amino]pentanoic acid](/img/structure/B2373355.png)

![3-Thia-7-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2373360.png)

![N-benzyl-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2373361.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2373365.png)

![N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2373366.png)